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molecular formula C7H5Cl5 B8306127 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene

1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene

Cat. No. B8306127
M. Wt: 266.4 g/mol
InChI Key: VUSBWOJGUYDBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03933922

Procedure details

A solution of 272.8 g. (1.0 mole) of hexachlorocyclopentadiene in 300 ml. of petroleum ether (pentane range) was charged to a 2 liter 3 neck flask equipped with stirrer, thermometer, dropping funnel and an exit line protected with a drying tube. The flask was immersed in ice-water and triethyl phosphite (182.8 g., 1.1 mole) was added slowly from the dropping funnel at such a rate that the temperature of the reaction mixture did not exceed +15°C. After the addition was completed (which required 5 hours) the clear, brown solution was, after the stripping of the solvent, fractionated in vacuum through a 20 inch column, filled with glass helices. A lower boiling fraction, 161 g., b.p. 39°C. at 0.4 mm., nD25 1.4253 consisted of pure ethyl phosphorochloridate, Cl(EtO)2PO, which, accordingly, was obtained in 93.4% yield. Then the temperature rose fast in the column and a pale yellow oil distilled over sharply at 50°C. and 0.18 mm. Infrared and elemental analyses indicated that the yellow oil, nD25 1.5394, is pure 1,2,3,4,5-pentachloro-5-ethylcyclopentadiene.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
182.8 g
Type
reactant
Reaction Step Two
Name
ethyl phosphorochloridate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cl(EtO)2PO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
3
Quantity
2 L
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1([Cl:11])[C:6]([Cl:7])=[C:5]([Cl:8])[C:4]([Cl:9])=[C:3]1[Cl:10].P(OCC)(OCC)O[CH2:14][CH3:15].P(Cl)(=O)([O-])OCC>>[Cl:10][C:3]1[C:2]([Cl:11])([CH2:14][CH3:15])[C:6]([Cl:7])=[C:5]([Cl:8])[C:4]=1[Cl:9]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
ClC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Step Two
Name
Quantity
182.8 g
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Three
Name
ethyl phosphorochloridate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCC)([O-])(=O)Cl
Step Four
Name
Cl(EtO)2PO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
3
Quantity
2 L
Type
solvent
Smiles
Step Six
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with stirrer
CUSTOM
Type
CUSTOM
Details
an exit line protected with a drying tube
CUSTOM
Type
CUSTOM
Details
did not exceed +15°C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
filled with glass helices
CUSTOM
Type
CUSTOM
Details
accordingly, was obtained in 93.4% yield
DISTILLATION
Type
DISTILLATION
Details
a pale yellow oil distilled over sharply at 50°C.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=C(C1(CC)Cl)Cl)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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